An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
CAS Number: 135334-14-4
This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a plausible synthesis protocol, and its potential applications as a key building block in the creation of novel therapeutic agents.
Chemical Properties and Data
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a derivative of acetic acid characterized by the presence of a 3-chlorophenyl group and two fluorine atoms at the alpha position. These structural features are significant in medicinal chemistry, as the incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Table 1: Physicochemical Data for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate
| Property | Value |
| CAS Number | 135334-14-4 |
| Molecular Formula | C₁₀H₉ClF₂O₂ |
| Molecular Weight | 234.63 g/mol |
| Physical Form | Liquid |
| Storage Temperature | Room temperature |
Synthesis and Experimental Protocols
While specific, detailed synthesis procedures for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate are not extensively documented in publicly available literature, a plausible and widely applicable method is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, an aldehyde, in the presence of zinc metal.[1][2][3][4]
Proposed Synthesis via Reformatsky Reaction
A likely synthetic route to Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate involves the reaction of ethyl bromodifluoroacetate with 3-chlorobenzaldehyde.
Reaction Scheme:
Detailed Experimental Protocol (Plausible)
The following is a generalized, plausible experimental protocol for the synthesis of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate based on the principles of the Reformatsky reaction.
Materials:
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3-Chlorobenzaldehyde
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Ethyl bromodifluoroacetate[5]
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Zinc dust (activated)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flushed with an inert gas (e.g., nitrogen or argon).
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Initiation: Activated zinc dust is added to the flask, followed by the addition of anhydrous THF. A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated.
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Addition of Reactants: A solution of 3-chlorobenzaldehyde and ethyl bromodifluoroacetate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Applications in Drug Development
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The difluoroacetate moiety is a key pharmacophore that can enhance the metabolic stability and bioavailability of drug candidates. Its utility lies in its ability to introduce the 3-chlorophenyl and difluoroacetate groups into a target molecule, which can be crucial for optimizing the pharmacological profile of a potential drug.
Experimental Workflow Overview
The general workflow for the synthesis and purification of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is outlined below.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate and the reactants involved in its synthesis. A Safety Data Sheet (SDS) should be consulted for detailed information on hazards, handling, and disposal.[6] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate - Safety Data Sheet [chemicalbook.com]
